molecular formula C11H16O2Si B13473570 Acetophenone, 2'-(trimethylsiloxy)- CAS No. 33342-85-7

Acetophenone, 2'-(trimethylsiloxy)-

Katalognummer: B13473570
CAS-Nummer: 33342-85-7
Molekulargewicht: 208.33 g/mol
InChI-Schlüssel: DHCZGBSYSLOTMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetophenone, 2’-(trimethylsiloxy)-: is an organic compound that belongs to the class of aromatic ketones. It is a derivative of acetophenone, where the hydrogen atom at the 2’ position is replaced by a trimethylsiloxy group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acetophenone, 2’-(trimethylsiloxy)- typically involves the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods: On an industrial scale, the production of acetophenone, 2’-(trimethylsiloxy)- follows a similar synthetic route but may involve the use of more robust equipment and optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Acetophenone, 2’-(trimethylsiloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of acetophenone, 2’-(trimethylsiloxy)- involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Acetophenone, 2’-(trimethylsiloxy)- is unique due to the presence of the trimethylsiloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

33342-85-7

Molekularformel

C11H16O2Si

Molekulargewicht

208.33 g/mol

IUPAC-Name

1-(2-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C11H16O2Si/c1-9(12)10-7-5-6-8-11(10)13-14(2,3)4/h5-8H,1-4H3

InChI-Schlüssel

DHCZGBSYSLOTMK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.